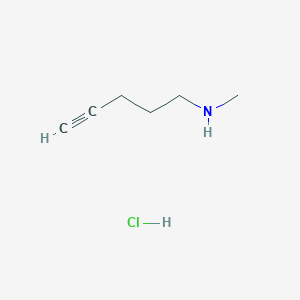

N-methylpent-4-yn-1-amine hydrochloride

説明

N-Methylpent-4-yn-1-amine hydrochloride (C₆H₁₂ClN) is a secondary amine hydrochloride derivative characterized by a terminal alkyne group at the fourth carbon of a pentyl chain and a methylamine substituent. It serves as a critical intermediate in organic synthesis, particularly in the development of PROTAC (Proteolysis-Targeting Chimera) degraders, where it is used to introduce alkyne functionalities for subsequent coupling reactions . For example, it reacts with Boc₂O (di-tert-butyl dicarbonate) in acetonitrile and triethylamine to form Boc-protected intermediates, enabling precise control over reaction pathways . Analytical data from its synthesis include ¹H NMR (δ 1.75–2.45 ppm for alkyne protons), ¹³C NMR (δ 70–85 ppm for sp-hybridized carbons), and mass spectrometry (calculated [M+H]⁺: 130.1; observed: 130.2) .

Structure

3D Structure of Parent

特性

IUPAC Name |

N-methylpent-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-4-5-6-7-2;/h1,7H,4-6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIATPLXOPLOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Alkyne Addition: The synthesis of N-methylpent-4-yn-1-amine hydrochloride typically involves the addition of a methyl group to a pent-4-yn-1-amine precursor.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Industrial Production Methods

化学反応の分析

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Various halides and nucleophiles.

Major Products

Oxidation Products: Corresponding ketones or carboxylic acids.

Reduction Products: Corresponding alkanes or alcohols.

Substitution Products: Various substituted amines.

科学的研究の応用

Chemistry

Synthetic Intermediate: N-methylpent-4-yn-1-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

Biology

Biochemical Studies: The compound is used in biochemical studies to investigate the effects of alkynes and amines on biological systems.

Medicine

Pharmaceutical Research: It is explored for potential pharmaceutical applications, including drug development and formulation.

Industry

Chemical Manufacturing: The compound is used in the production of various chemicals and materials.

作用機序

Molecular Targets and Pathways

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Methyl(pent-4-en-1-yl)amine Hydrochloride

- Molecular Formula : C₆H₁₃N·HCl

- Structural Difference : Replaces the alkyne group (C≡C) in N-methylpent-4-yn-1-amine with a double bond (C=C) at the same position .

- Impact: Reactivity: The double bond reduces stability under oxidative conditions compared to the alkyne, limiting its use in click chemistry applications. Physicochemical Properties: Higher polarity due to the electron-rich double bond, leading to altered solubility profiles (e.g., increased miscibility in polar solvents like methanol) .

(4-Phenylbutyl)methylamine Hydrochloride

- Molecular Formula : C₁₁H₁₇N·HCl

- Structural Difference : Incorporates a phenyl ring at the fourth carbon instead of an alkyne .

- Impact :

- Pharmacological Relevance : The aromatic ring enhances π-π stacking interactions, making it a candidate for receptor-binding studies (e.g., serotonin or dopamine receptors) .

- Stability : Reduced susceptibility to nucleophilic attack compared to alkyne-containing analogs due to steric hindrance from the phenyl group .

3-Methylpent-1-yn-3-amine Hydrochloride

- Molecular Formula : C₆H₁₂ClN

- Structural Difference : Alkyne group at the first carbon and a methyl branch at the third carbon, creating a sterically congested tertiary amine .

- Impact: Synthetic Utility: The internal alkyne position limits its use in Sonogashira couplings, which typically require terminal alkynes. Similarity Score: 0.50 (based on Tanimoto similarity), indicating moderate structural overlap with N-methylpent-4-yn-1-amine hydrochloride .

N-Ethyl-N-[2-(4-Methoxyphenyl)-1-methylethyl]amine Hydrochloride

- Molecular Formula: C₁₂H₂₀ClNO

- Structural Difference : Contains a 4-methoxyphenyl group and ethyl substitution, increasing molecular complexity .

- Applications : Used in host-guest chemistry and catalysis due to its bulky aromatic substituent, which modulates electronic and steric effects in ligand design .

Data Table: Key Comparative Metrics

Research Findings and Implications

- Alkyne vs. Alkene Functionality : The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry, whereas the double bond in Methyl(pent-4-en-1-yl)amine hydrochloride lacks this reactivity .

- Aromatic Substitution : Phenyl or methoxyphenyl groups, as in (4-Phenylbutyl)methylamine hydrochloride and N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride, improve binding affinity in medicinal chemistry but introduce synthetic challenges (e.g., purification difficulties) .

- Commercial Viability : Discontinuation of this compound by suppliers highlights the need for in-house synthesis for research continuity .

生物活性

N-Methylpent-4-yn-1-amine hydrochloride is an organic compound characterized by its unique alkyne and amine functional groups. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, mechanisms of action, and applications in drug development.

- Molecular Formula : C₆H₁₂ClN

- Molecular Weight : 133.62 g/mol

- Structure : Features a linear pentane chain with a triple bond at the fourth carbon position and a methyl group attached to the nitrogen.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator of specific biochemical pathways, which is largely dependent on its structural characteristics and the nature of the target .

Potential Mechanisms:

- Modulation of Neurotransmitter Levels : It is believed that this compound may influence neurotransmitter activity, potentially impacting mood regulation and cognitive functions.

- Receptor Activity : The compound's ability to bind to specific receptors suggests it may play a role in signaling pathways that regulate various physiological processes.

Biological Activity Studies

Research into the biological activity of this compound has revealed several important findings:

In Vitro Studies

- Enzyme Interaction : Preliminary studies indicate that this compound can interact with certain enzymes, suggesting potential applications in enzyme inhibition or activation .

Pharmacological Applications

- Therapeutic Potential : The compound has been explored for its potential as a lead in drug development, particularly in creating new therapeutic agents targeting various diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Linear alkyne with amine group | Potential modulator of neurotransmitters |

| 2-Methylpent-4-yn-2-amine hydrochloride | Similar alkyne structure but different alkylation pattern | Investigated for different receptor interactions |

| N-Methylpent-4-en-2-amine hydrochloride | Contains a double bond instead of a triple bond | Different pharmacological profile |

Study 1: Interaction with Receptors

In one study, researchers examined the effects of this compound on specific receptors involved in neurotransmission. The results indicated that the compound could enhance receptor activity under certain conditions, suggesting a potential role in treating neurodegenerative disorders.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on specific enzymes linked to inflammatory responses. The findings demonstrated that this compound could significantly reduce enzyme activity, indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。